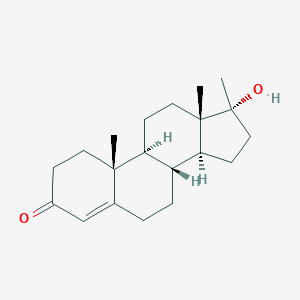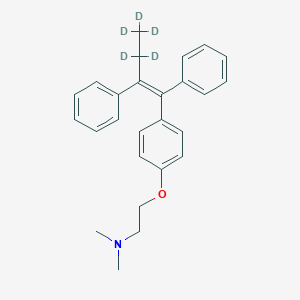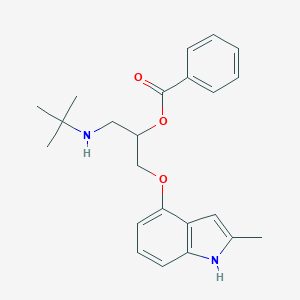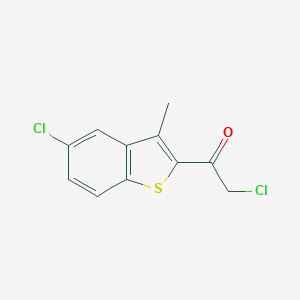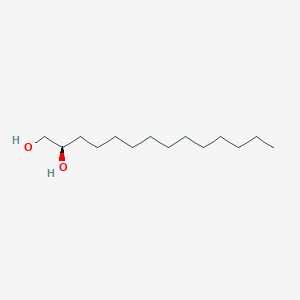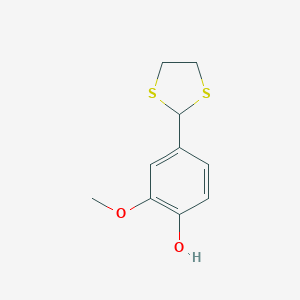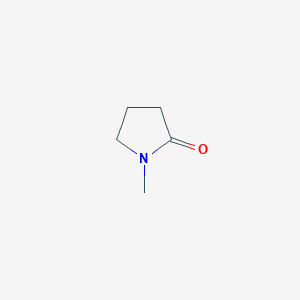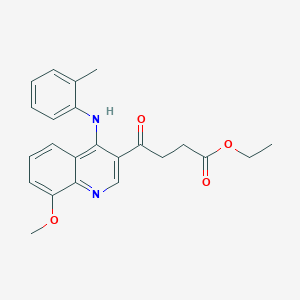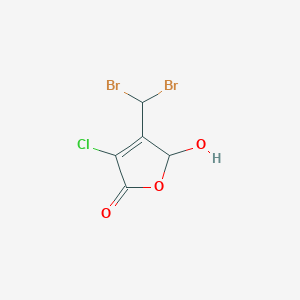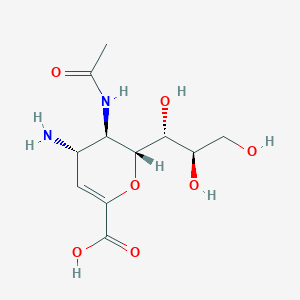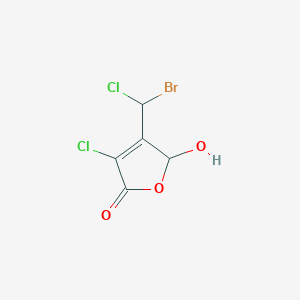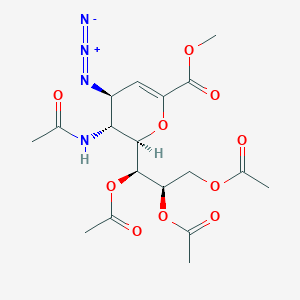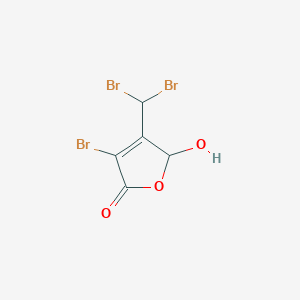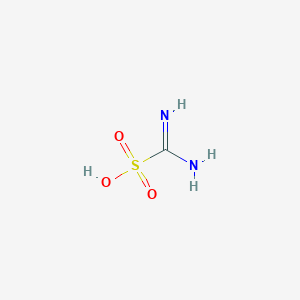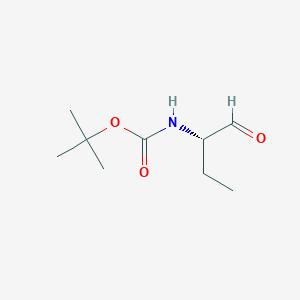
(S)-tert-butyl 1-oxobutan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 1-oxobutan-2-ylcarbamate is a compound of interest in the field of organic synthesis, particularly as an intermediate in the production of various pharmacologically active agents. The compound features a tert-butyl carbamate group, which is a common protecting group in organic synthesis, attached to an oxobutan-2-yl moiety. This structure is relevant for the synthesis of chiral ligands, peptide nucleic acids, and other biologically active compounds.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative was achieved using an iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of (S)-tert-butyl 1-oxobutan-2-ylcarbamate . Another study reported a practical synthesis of a trans-tert-butyl-2-aminocyclopentylcarbamate via aziridine opening, which demonstrates the versatility of tert-butyl carbamate intermediates in synthesis . Additionally, a scalable synthesis of a related compound using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation was described, highlighting a potential route for large-scale production .
Molecular Structure Analysis
The molecular structure of (S)-tert-butyl 1-oxobutan-2-ylcarbamate would be expected to exhibit stereocenters due to the presence of the (S)-configuration. This chiral center is crucial for the biological activity of the compound when used in drug synthesis. The studies on related compounds have utilized asymmetric syntheses to set stereogenic centers, which is a critical aspect of producing enantiomerically pure compounds .
Chemical Reactions Analysis
The tert-butyl carbamate moiety is known to undergo various chemical reactions, particularly as a protecting group for amines. The carbamate can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic steps. The synthesis of 9-substituted derivatives of tert-butyl carbamate by the reaction with different acid chlorides is an example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are important for their handling and application in synthesis. For example, the heat capacities and thermodynamic properties of an (S)-tert-butyl carbamate were determined using differential scanning calorimetry and thermogravimetry, revealing a solid–liquid phase transition and providing insights into the compound's stability and reactivity . These properties are essential for the development of efficient synthetic routes and for understanding the behavior of the compound under various conditions.
Applications De Recherche Scientifique
Synthesis and Material Development
(S)-tert-butyl 1-oxobutan-2-ylcarbamate and its derivatives have been extensively studied for their applications in synthesis and material development. For instance, its role as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitor was highlighted, emphasizing its importance in the synthesis of bioactive compounds (Li et al., 2012). Additionally, its involvement in the Diels‐Alder reaction and as a part of complex organic synthesis processes further underscores its significance in the field of organic chemistry and material sciences (Padwa et al., 2003).
Structural Characterization and Chemical Analysis
The compound and its variants have been the subject of structural characterization studies, highlighting the utility of advanced techniques like 2D heteronuclear NMR experiments. Such studies are crucial for understanding the compound's molecular structure and for further applications in chemical synthesis (Aouine et al., 2016).
Pharmaceutical and Biological Activity
Some derivatives of (S)-tert-butyl 1-oxobutan-2-ylcarbamate have been investigated for their biological activities. For instance, studies on the antitumor activity of certain analogs highlight the potential pharmaceutical applications of these compounds. The synthesis and characterization of these derivatives are crucial steps towards understanding and harnessing their biological properties (Maftei et al., 2013).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials, such as HfO2 films, showcasing its role in material sciences and engineering. The synthesis and characterization of new derivatives are essential for the development of novel materials with specific properties and applications (Pasko et al., 2005).
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAUFXJXMBQRC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 1-oxobutan-2-ylcarbamate | |
CAS RN |
153371-25-6 |
Source


|
| Record name | tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

